

computational modeling of 3-Nitro-N-pentylaniline

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Compound of Interest

Compound Name: 3-Nitro-N-pentylaniline

CAS No.: 918499-57-7

Cat. No.: B13519576

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Computational Modeling of **3-Nitro-N-pentylaniline**: A Comprehensive In Silico Framework for Structural, Dynamic, and Pharmacological Profiling

Executive Summary

3-Nitro-N-pentylaniline (CAS: 918499-57-7) is a versatile organic building block characterized by a strongly electron-withdrawing nitro group and a lipophilic, highly flexible N-pentyl chain^[1]. In drug discovery and materials science, modeling the interplay between highly polarized aromatic cores and flexible alkyl extensions is notoriously difficult. This whitepaper provides a field-proven, in-depth technical guide to the computational modeling of **3-Nitro-N-pentylaniline**, bridging Quantum Mechanics (QM), Molecular Dynamics (MD), and structure-based virtual screening.

Quantum Mechanical Profiling: The Electronic Architecture

To accurately model **3-Nitro-N-pentylaniline**, standard Molecular Mechanics (MM) force fields are insufficient due to the complex resonance structures and partial charge delocalization

across the nitroaromatic ring. Therefore, Density Functional Theory (DFT) is the mandatory starting point.

Causality of Functional and Basis Set Selection: We employ the B3LYP functional combined with the 6-311++G(d,p) basis set[2].

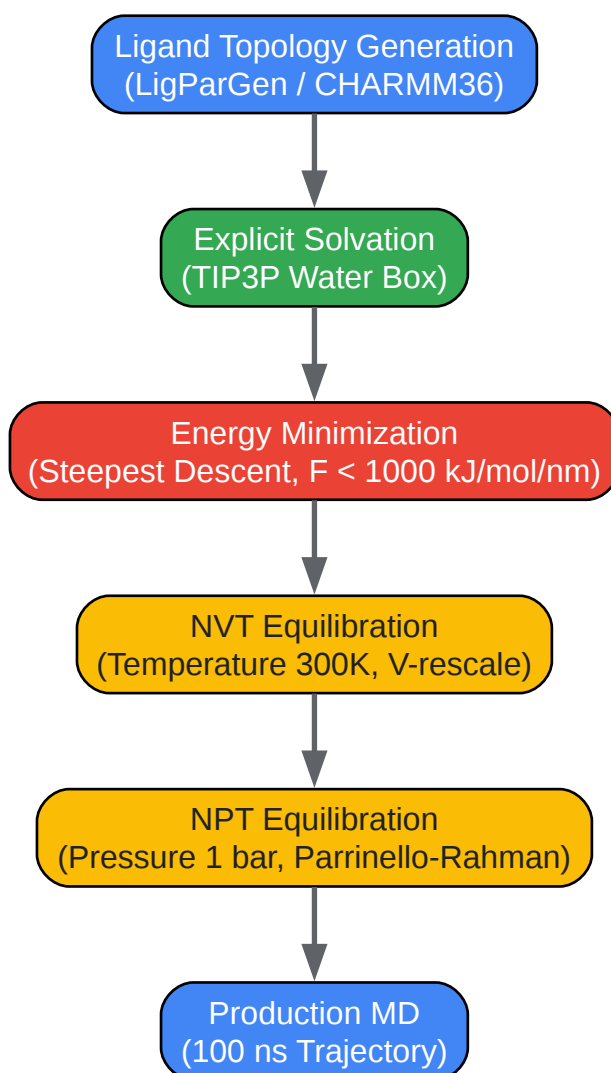
- Why B3LYP? The inclusion of exact Hartree-Fock exchange is critical for accurately predicting the thermochemistry and electron density of highly conjugated systems[3].
- Why 6-311++G(d,p)? The nitro group contains highly electronegative oxygen atoms with lone pairs. The addition of diffuse functions (++) allows the electron cloud to expand properly, preventing artificial energetic penalties. Simultaneously, polarization functions (d,p) are required to accurately model the hydrogen-bonding geometry of the secondary amine.

Self-Validating Protocol: A geometry optimization must always be followed by a vibrational frequency calculation. The system validates itself: if the output yields zero imaginary (negative) frequencies, the structure is a true local minimum. If an imaginary frequency is present, the molecule is trapped in a transition state (saddle point) and must be distorted along the normal mode of the imaginary frequency and re-optimized.

Conformational Dynamics: Navigating the N-Pentyl Phase Space

While DFT provides a highly accurate static snapshot, the 5-carbon N-pentyl chain possesses multiple rotatable bonds (sp^3 - sp^3 hybridization). In a biological or aqueous environment, this chain exists as an ensemble of conformers.

Causality of Explicit Solvation: To capture this dynamic behavior, we utilize Molecular Dynamics (MD) via GROMACS[4]. We select explicit solvation (TIP3P water model) over implicit continuum models because the secondary amine acts as a highly directional hydrogen bond donor. Explicit water molecules are required to accurately map the hydration shell and its competitive effect on the pentyl chain's folding dynamics.



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Caption: Molecular Dynamics workflow for **3-Nitro-N-pentylaniline** in explicit solvent.

In Silico Pharmacokinetics & ADMET Profiling

If **3-Nitro-N-pentylaniline** is utilized as a pharmacophore or toxicological probe, its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile dictates its viability. The addition of the pentyl chain significantly alters the physicochemical landscape compared to the parent 3-nitroaniline.

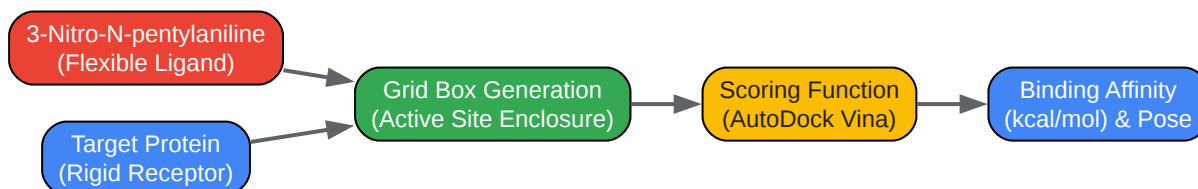
Data Presentation: Computed Physicochemical Properties The following data summarizes the key molecular descriptors computed for **3-Nitro-N-pentylaniline**^[1], validating its compliance with Lipinski's Rule of Five for oral bioavailability.

Property	Computed Value	Pharmacological Implication
Molecular Weight	208.26 g/mol	Optimal for membrane permeability (< 500 Da).
LogP (Lipophilicity)	3.5	High lipid solubility; drives passive diffusion.
Topological Polar Surface Area	57.9 Å ²	Excellent cell permeability; potential BBB crossing.
H-Bond Donors	1	Minimal desolvation penalty during target binding.
H-Bond Acceptors	3	Sufficient for target anchoring via the nitro group.
Rotatable Bonds	5	High entropic penalty upon binding, but highly adaptable.

Target Interactions & Molecular Docking

Nitroaromatics frequently interact with metabolic enzymes such as Cytochrome P450s or nitroreductases. To predict binding poses and affinities, we utilize AutoDock Vina, which employs a highly efficient gradient optimization method and an empirical scoring function[5].

Causality of Grid Box Design: When docking **3-Nitro-N-pentylaniline**, the search space (Grid Box) must be large enough to accommodate the full extension of the pentyl chain (approx. 7-8 Å). Restricting the box size to the aromatic core will artificially force the pentyl chain into a high-energy, sterically clashed conformation.



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Caption: Molecular docking pipeline utilizing AutoDock Vina empirical scoring function.

Step-by-Step Experimental Protocols

Protocol 1: DFT Optimization and Validation (Gaussian 16)

- Initial Coordinate Generation: Build the 3D structure of **3-Nitro-N-pentylaniline** using Avogadro or GaussView. Ensure the pentyl chain is in an extended anti conformation to avoid initial steric clashes.
- Input File Construction: Set the route section to `#p opt freq b3lyp/6-311++g(d,p) pop=full`. The `freq` keyword is mandatory for the self-validating step.
- Execution: Run the calculation in Gaussian 16[2].
- Validation (Self-Correction): Parse the output file. Search for the phrase `Frequencies --`.
 - Pass: All frequencies are positive. The structure is a valid minimum.
 - Fail: One or more negative frequencies exist. Visualize the negative normal mode, displace the geometry along this vector, and restart from Step 2.
- Electrostatic Mapping: Generate the Molecular Electrostatic Potential (MEP) surface from the formatted checkpoint (.fchk) file to identify nucleophilic (nitro oxygens) and electrophilic (amine hydrogen) hotspots.

Protocol 2: High-Throughput Docking (AutoDock Vina)

- Ligand Preparation: Convert the optimized DFT structure to PDBQT format using AutoDockTools. Define the 5 bonds of the pentyl chain and the C-N bond of the nitro group as rotatable.
- Receptor Preparation: Remove co-crystallized ligands and water molecules from the target PDB file. Add polar hydrogens and compute Gasteiger charges. Save as PDBQT.
- Grid Configuration: Define a grid box with dimensions of at least $20 \times 20 \times 20$ Å centered on the active site to allow full rotational sampling of the pentyl chain.

- Execution: Run Vina with an exhaustiveness parameter of 16 (increased from the default 8 to account for the high number of rotatable bonds)[5].
- Analysis: Extract the top pose (lowest kcal/mol). Validate the pose by ensuring the nitro group forms hydrogen bonds with backbone amides, while the pentyl chain occupies a hydrophobic pocket.

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